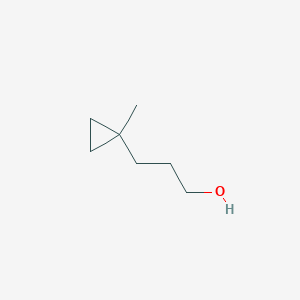

3-(1-Methylcyclopropyl)propan-1-ol

Description

General Significance of Cyclopropyl (B3062369) Moieties in Molecular Architecture and Chemical Space

The cyclopropyl group is a highly-strained, three-membered carbocyclic ring that imparts unique conformational and electronic properties to a molecule. researchgate.net Due to its bond angles of 60°, which deviate significantly from the ideal sp³-hybridized angle of 109.5°, the cyclopropyl ring possesses considerable angle strain. researchgate.net This inherent strain results in enhanced reactivity, making cyclopropyl-containing compounds valuable synthetic intermediates. researchgate.net The carbon-carbon bonds within the ring have a higher p-character than typical alkanes, leading to some properties that resemble those of a carbon-carbon double bond. researchgate.net This includes the ability to stabilize adjacent carbocations through hyperconjugation.

In the realm of medicinal chemistry and drug discovery, the cyclopropyl moiety is a prized structural motif. researchgate.net Its incorporation into a drug candidate can lead to several beneficial effects, including enhanced potency, improved metabolic stability, and reduced off-target effects. researchgate.netchemeurope.com The rigid nature of the cyclopropyl ring can conformationally constrain a molecule, which can lead to a more favorable binding to its biological target. google.com Furthermore, replacing a gem-dimethyl group or an alkene with a cyclopropyl ring can alter a molecule's lipophilicity and other physicochemical properties, which are crucial for its pharmacokinetic profile. google.com The increased strength of the C-H bonds in a cyclopropyl ring compared to those in aliphatic chains can make it less susceptible to metabolic oxidation by cytochrome P450 enzymes. chemspider.com

Historical and Current Research Trajectories in Cyclopropanol (B106826) Chemistry

The chemistry of cyclopropanols has evolved significantly over the years, moving from being a synthetic curiosity to a versatile tool in the organic chemist's arsenal. Historically, the synthesis of cyclopropanols was often challenging. However, the development of new synthetic methodologies has made them more accessible.

Current research in cyclopropanol chemistry is vibrant and multifaceted. A major area of focus is their use as versatile three-carbon synthons in organic synthesis. The ring-opening reactions of cyclopropanols, driven by the release of ring strain, are particularly powerful transformations. These reactions can be initiated by various reagents and catalysts, leading to a diverse array of products that would be difficult to synthesize through other means. The development of stereoselective and enantioselective transformations involving cyclopropanols is another active area of research, allowing for the synthesis of chiral molecules with high optical purity.

Positioning of 3-(1-Methylcyclopropyl)propan-1-ol within the Broader Context of Alkylcyclopropyl Alcohol Research

This compound is a primary alcohol that features a 1-methylcyclopropyl group connected to a propanol (B110389) chain. It belongs to the broader class of alkylcyclopropyl alcohols, which are characterized by an alcohol functional group and a cyclopropane (B1198618) ring bearing at least one alkyl substituent.

Within the context of alkylcyclopropyl alcohol research, this compound serves as a specific example that embodies the structural features of this class. The presence of the methyl group on the cyclopropane ring introduces an additional layer of complexity and potential for stereoisomerism compared to its unsubstituted counterpart, 3-cyclopropylpropan-1-ol. nih.gov Research into compounds like this compound is often driven by the desire to create novel building blocks for the synthesis of more complex molecules, including those with potential biological activity. The combination of the reactive cyclopropyl ring and the versatile alcohol functional group makes it a potentially useful intermediate for a variety of chemical transformations.

The synthesis of such molecules can generally be approached through methods like the cyclopropanation of an appropriate unsaturated alcohol or the modification of a pre-existing cyclopropyl-containing molecule. The specific arrangement of the methyl group and the propanol chain in this compound provides a unique spatial and electronic environment that can be exploited in further synthetic endeavors.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| IUPAC Name | This compound |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylcyclopropyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-7(4-5-7)3-2-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYPDIVHHCIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Methylcyclopropyl Propan 1 Ol and Analogs

Strategies for Stereoselective Construction of the Cyclopropyl (B3062369) Ring

The stereocontrolled synthesis of the cyclopropane (B1198618) motif is a cornerstone of modern organic chemistry. nih.govnih.gov Methodologies for achieving this transformation can be broadly categorized into carbenoid-mediated cyclopropanation and carbometalation reactions. nih.govnih.govnih.govacs.org These strategies offer distinct advantages in terms of substrate scope, functional group tolerance, and stereochemical outcomes.

Carbenoid-Mediated Cyclopropanation Approaches

Carbenoid-mediated cyclopropanation involves the addition of a carbene or carbenoid species to an alkene. nih.govnih.gov This approach is widely utilized for the formation of cyclopropane rings and can be directed by existing functional groups within the substrate to achieve high levels of stereoselectivity. nih.govwikipedia.org

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. mdpi.comwikipedia.org A key feature of this reaction is its ability to be directed by hydroxyl groups present in the substrate. wikipedia.orgorganic-chemistry.org This directing effect, arising from coordination of the zinc reagent to the oxygen atom, facilitates the delivery of the methylene (B1212753) group to the same face of the double bond as the hydroxyl group, leading to cis stereoselectivity. wikipedia.orgnih.gov

For the synthesis of analogs of 3-(1-methylcyclopropyl)propan-1-ol, this directing effect is particularly relevant when starting from homoallylic alcohols. The hydroxyl group can direct the cyclopropanation of the double bond, establishing the relative stereochemistry of the resulting cyclopropane ring. nih.govnih.gov The efficiency of this direction is sensitive to the distance between the hydroxyl group and the alkene; allylic alcohols are ideal substrates, while the reactivity decreases with increasing chain length. nih.gov

Modifications to the original Simmons-Smith protocol have expanded its scope and utility. The use of diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, known as the Furukawa modification, often provides cleaner reactions and higher yields for unfunctionalized alkenes. wikipedia.org Furthermore, the development of more reactive zinc carbenoids containing electron-withdrawing groups has enabled the cyclopropanation of a broader range of alkenes, including those without a directing hydroxyl group. organic-chemistry.org For instance, the use of lithium carbenoids generated from n-butyllithium and dihaloalkanes has been shown to effect chemoselective and stereoselective cyclopropanation of allylic alcohols. rsc.orgreading.ac.uk

| Reagent System | Substrate Type | Key Features |

| Zn-Cu, CH₂I₂ | Allylic/Homoallylic Alcohols | Hydroxyl-directed, cis-stereoselectivity. wikipedia.orgnih.gov |

| Et₂Zn, CH₂I₂ | Unfunctionalized Alkenes | Furukawa modification, often cleaner reactions. wikipedia.org |

| n-BuLi, Dihaloalkanes | Allylic Alcohols | Chemoselective and stereoselective. rsc.orgreading.ac.uk |

| Ti-carbenoid | Allylic Alcohols | High diastereoselectivity. rsc.org |

An alternative and powerful method for cyclopropanation involves the transition-metal-catalyzed decomposition of diazo compounds. jst.go.jpmdpi.comoup.com A variety of metals, including rhodium, copper, and palladium, can catalyze this transformation, which proceeds through a metal-carbene intermediate. nih.govacs.org This approach offers access to a diverse range of substituted cyclopropanes, as the diazo compound can be varied. mdpi.comsemanticscholar.org

In the context of synthesizing analogs of this compound, this method allows for the introduction of substituents on the cyclopropane ring by using substituted diazo compounds. However, a significant challenge with allylic alcohols as substrates is the competition between cyclopropanation and O-H insertion reactions. nih.gov

Recent advancements have focused on developing catalysts that favor cyclopropanation over O-H insertion. For instance, rhodium(III)-catalyzed reactions of allylic alcohols with N-enoxyphthalimides have been shown to be highly diastereoselective. nih.gov Furthermore, the use of metalloporphyrins, particularly those of iron and cobalt, as catalysts has gained attention for their efficiency in cyclopropanation reactions with diazo compounds. mdpi.comoup.com These catalysts can be tuned to achieve high levels of stereoselectivity through the use of chiral ligands. mdpi.comsemanticscholar.org

| Catalyst | Diazo Compound Source | Key Features |

| Rhodium(II) carboxylates | Ethyl diazoacetate | General and efficient for various alkenes. nih.govacs.org |

| Copper complexes | Diazoacetonitrile | Access to cyano-substituted cyclopropanes. rochester.edu |

| Iron/Cobalt porphyrins | Tosylhydrazones | Can be performed with in situ generated diazo compounds. mdpi.comoup.com |

| Ruthenium complexes | Redox-active diazo compounds | High enantioselectivity for unfunctionalized alkenes. nih.govchemrxiv.org |

Stereocontrolled Carbometalation Reactions

Carbometalation reactions, involving the addition of an organometallic reagent across a carbon-carbon multiple bond, provide another powerful strategy for the stereoselective synthesis of polysubstituted cyclopropanes. nih.govnih.govacs.org This approach often utilizes cyclopropene (B1174273) derivatives as substrates, with the high strain of the three-membered ring facilitating the addition of the organometallic reagent. nih.govnih.govacs.org

The copper-catalyzed addition of organometallic reagents, particularly Grignard reagents, to cyclopropenes is a highly effective method for generating stereodefined cyclopropane derivatives. nih.govacs.orgnih.gov The regioselectivity of the addition can be controlled by the presence of a directing group, such as a hydroxymethyl group, on the cyclopropene ring. nih.govcapes.gov.br This directing group guides the incoming organometallic reagent to a specific face of the cyclopropene, leading to high diastereoselectivity. nih.gov

The resulting cyclopropylmetal intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a second substituent in a stereocontrolled manner. nih.gov This modular approach enables the synthesis of highly substituted cyclopropanes with excellent control over the relative and absolute stereochemistry. nih.govacs.org

| Organometallic Reagent | Substrate | Directing Group | Key Features |

| Aryl Grignard Reagents | 3-Hydroxymethylcyclopropene | Hydroxymethyl | High regio- and diastereoselectivity. nih.govcapes.gov.br |

| Organoboron Reagents | Cyclopropene | None specified | Three-component reactivity for polysubstituted cyclopropanes. semanticscholar.orgchemrxiv.org |

The development of enantioselective carbometalation reactions has further expanded the utility of this strategy for the synthesis of chiral cyclopropanes. nih.govnih.govacs.org By employing a chiral catalyst, the addition of an achiral organometallic reagent to an achiral cyclopropene can proceed with high enantioselectivity. nih.govacs.org

Copper-catalyzed carbomagnesiation reactions have been particularly successful in this regard. nih.govacs.org The use of chiral ligands in conjunction with a copper catalyst allows for the desymmetrization of achiral cyclopropenes, leading to the formation of enantioenriched cyclopropane products. This approach has been applied to the synthesis of a variety of cyclopropane derivatives, including those with all-carbon quaternary centers. nih.govacs.orgsemanticscholar.org

Intramolecular Cyclization Cascades

Intramolecular cyclization cascades offer an elegant and efficient pathway to complex molecular architectures from relatively simple starting materials by forming multiple bonds in a single synthetic operation. While specific examples leading directly to this compound are not extensively documented, the principles of radical and radical-polar crossover polycyclizations provide a conceptual framework for its synthesis. mdpi.com These reactions often proceed with high functional group tolerance and can be used to construct congested stereocenters. mdpi.com

For instance, a hypothetical intramolecular cyclization to form the 1-methylcyclopropyl moiety could be envisioned starting from a suitably substituted open-chain precursor. This would likely involve the generation of a radical or an organometallic intermediate that can undergo a 3-exo-trig cyclization. The design of the precursor would be critical to favor the formation of the three-membered ring over other potential cyclization or side-reaction pathways.

Tandem and One-Pot Synthetic Sequences

Tandem and one-pot reactions are highly desirable in modern organic synthesis as they minimize the number of workup and purification steps, leading to increased efficiency and reduced waste.

Sequential Carbon-Carbon Bond Formations

The construction of this compound can be envisaged through sequential carbon-carbon bond formations within a single pot. A plausible approach involves a tandem conjugate addition-cyclopropanation sequence. nih.gov This strategy would begin with a conjugate addition of a methyl organometallic reagent to an appropriate α,β-unsaturated ester or ketone bearing a terminal double bond. The resulting enolate could then participate in an intramolecular cyclopropanation.

Another powerful one-pot method involves the enantioselective addition of organozinc reagents to aldehydes to form allylic alkoxides, which then undergo in situ alkoxide-directed cyclopropanation to yield cyclopropyl alcohols. nih.gov By carefully selecting the starting enyne and aldehyde, this methodology could be adapted to synthesize precursors for this compound with high stereocontrol. nih.gov

A general representation of a tandem reaction for the synthesis of substituted cyclopropanols is outlined below:

| Starting Materials | Reagents | Key Intermediates | Product Type | Ref. |

| Enone | Organometallic reagent, TMSCl | Silyl-protected cyclopropanol (B106826) | α-methyl-β-alkyl ketone (after cleavage) | nih.gov |

| Enyne, Aldehyde | Hydroboration agent, Zinc catalyst | Dienyl zinc alkoxide | syn-Vinylcyclopropyl alcohol | nih.gov |

| Conjugated enal | Alkylzinc reagent, TMSCl, Et3N | Allylic silyl (B83357) ether | anti-Cyclopropyl alcohol | nih.gov |

Integrated Functional Group Transformations

Integrated functional group transformations in a one-pot sequence can streamline the synthesis of the target alcohol. For instance, a tandem sequence could involve the initial formation of a carbon skeleton followed by immediate reduction or functionalization. One such example from the literature describes a palladium-catalyzed ring-opening of cyclopropanols followed by a "metal-walk" and oxidation of a remote hydroxyl group to furnish 1,4- and 1,5-dicarbonyl compounds. researchgate.net While this is a transformation of a cyclopropanol, it highlights the potential for tandem sequences involving this structural motif.

A hypothetical integrated sequence for this compound could involve the formation of a 1-methylcyclopropyl-substituted ketone via a tandem reaction, followed by in situ reduction to the corresponding propanol (B110389).

Preparation from Diverse Precursors

The synthesis of this compound can be approached from various starting materials, offering flexibility in synthetic design.

Synthesis from Epichlorohydrins and Related Halogenated Precursors

Epichlorohydrin (B41342) and its derivatives are versatile building blocks in organic synthesis. A plausible route to this compound could involve the reaction of a 1-methylcyclopropyl Grignard reagent with ethylene (B1197577) oxide, which is known to produce primary alcohols with a two-carbon extension. libretexts.org A more elaborate approach could start with the synthesis of a cyclopropyl-containing epoxide from epichlorohydrin, followed by ring-opening and further modifications. For example, the synthesis of (S)-betaxolol, a molecule containing a cyclopropylmethoxy group, has been achieved from 4-(2-hydroxyethyl)phenol and epichlorohydrin. mdpi.com This demonstrates the feasibility of incorporating a cyclopropyl group in a multi-step synthesis starting from epichlorohydrin. The reaction of epichlorohydrin with a phenol, followed by alkylation with (bromomethyl)cyclopropane, showcases a strategy that could be adapted. mdpi.com

A general scheme for the utilization of epichlorohydrin in the synthesis of related structures is as follows:

| Reactant 1 | Reactant 2 | Key Step | Product | Ref. |

| Phenol | Epichlorohydrin | Epoxide formation | 2-(4-(oxiran-2-ylmethoxy)phenyl)ethan-1-ol | mdpi.com |

| Epoxide from above | (Bromomethyl)cyclopropane | Alkylation | Cyclopropylmethoxy-substituted intermediate | mdpi.com |

Transformations of Cyclopropyl Vinyl Ethers and Acetates

A highly effective method for the construction of the 1-methylcyclopropyl group involves a two-step sequence starting from a suitable alcohol or phenol. researchgate.net This sequence consists of a 1-methylvinylation followed by a cyclopropanation of the resulting 1-methylvinyl ether. researchgate.net To synthesize this compound, one could envision protecting the hydroxyl group of a suitable precursor, performing the vinylation and cyclopropanation sequence, and then deprotecting to reveal the target alcohol.

The synthesis of vinyl ethers can be achieved through various methods, including palladium-catalyzed transetherification between an alcohol and ethyl vinyl ether academie-sciences.fr or using calcium carbide as an acetylene (B1199291) source in the presence of a superbasic catalyst system like KOH/DMSO rsc.org.

The subsequent cyclopropanation of the 1-methylvinyl ether can be accomplished using standard methods such as the Simmons-Smith reaction or with diiodomethane and diethylzinc. The use of a chloroiodomethane/diethylzinc system in 1,2-dichloroethane (B1671644) has been shown to be a highly effective alternative for cyclopropanation. researchgate.net

A representative two-step sequence is presented in the table below:

| Starting Material | Step 1: Vinylation Reagent | Step 2: Cyclopropanation Reagent | Final Product Type | Ref. |

| Phenol | Isopropenyl acetate | Diethylzinc, Chloroiodomethane | 1-Methylcyclopropyl aryl ether | researchgate.net |

By adapting this methodology to a precursor containing a protected three-carbon chain, this compound could be synthesized efficiently.

Derivatization and Rearrangement of Cyclopropenes

Cyclopropenes, as highly strained olefins, are versatile precursors for the synthesis of functionalized cyclopropane derivatives. Their reactivity can be harnessed through various transformations, including derivatization followed by rearrangement, or through ring-opening and ring-rearrangement metathesis (RRM) reactions. nih.govnih.govacs.org These strategies offer pathways to complex cyclopropane structures that might be challenging to access through conventional cyclopropanation of acyclic precursors.

One of the key reactive modes of cyclopropenes involves their transformation into metal-vinyl carbene intermediates. beilstein-journals.org Catalyzed by transition metals like zinc chloride or dirhodium(II) acetate, cyclopropenes can serve as precursors to vinyl carbenes, which can then undergo cyclopropanation with a variety of dienes to yield 1,2-divinylcyclopropanes. beilstein-journals.org This method provides a convergent route to highly functionalized cyclopropanes. Although a direct synthesis of this compound via this specific route is not explicitly detailed in the literature, the principle of using a substituted cyclopropene as a carbene precursor illustrates a powerful strategy for creating polysubstituted cyclopropane rings.

Ring-rearrangement metathesis (RRM) represents another sophisticated approach that leverages the strain of cyclopropenes. nih.govbeilstein-journals.org In this process, a cyclopropene bearing an unsaturated side chain can undergo a sequence of metathesis reactions, such as ring-opening metathesis followed by ring-closing metathesis, to generate new cyclic and polycyclic architectures. nih.govbeilstein-journals.org This methodology has been successfully applied to the synthesis of various heterocyclic compounds. nih.govacs.org The application of RRM to carbocyclic systems demonstrates its potential for constructing intricate carbon skeletons, including those containing a cyclopropane ring adjacent to a functionalized side chain.

Furthermore, radical-mediated reactions of cyclopropenes have emerged as a valuable tool for their functionalization. The addition of a radical species to the strained double bond of a cyclopropene can initiate a ring-opening cascade, leading to the formation of substituted acyclic alkenes. researchgate.net For instance, the reaction of 2-aryl cyclopropene-gem-dicarboxylates with an azide (B81097) radical source under copper catalysis results in tetrasubstituted alkenyl nitriles. researchgate.net While this leads to a ring-opened product, it highlights the diverse reactivity of cyclopropenes that can be modulated to achieve either ring preservation or selective cleavage to access different molecular scaffolds. acs.org

The direct derivatization of the cyclopropene double bond, without subsequent rearrangement, also provides a route to functionalized cyclopropanes. For example, diastereoselective carbocupration of cyclopropenyl methyl ethers, followed by trapping of the resulting cyclopropylcopper intermediate with an electrophile, allows for the stereocontrolled synthesis of substituted cyclopropanols.

Development of Asymmetric Catalytic Systems for Enantioenriched Products

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of asymmetric catalytic systems for the synthesis of enantioenriched compounds a critical goal in modern organic synthesis. For cyclopropane-containing molecules, significant efforts have been directed towards the enantioselective cyclopropanation of alkenes using chiral catalysts. These catalysts, typically based on transition metals like rhodium and copper or employing engineered enzymes, can deliver high levels of stereocontrol. nih.govnih.govnih.gov

Rhodium-Catalyzed Asymmetric Cyclopropanation:

Chiral dirhodium(II) carboxylate and carboxamidate complexes are among the most effective catalysts for asymmetric cyclopropanation reactions. nih.govacs.org These catalysts react with diazo compounds to generate chiral rhodium-carbene intermediates, which then transfer the carbene moiety to an alkene in a stereocontrolled manner. The choice of the chiral ligand on the rhodium center is crucial for achieving high enantioselectivity. For instance, rhodium(II) N-(arylsulfonyl)prolinate catalysts have demonstrated excellent diastereo- and enantioselectivity in the cyclopropanation of alkenes with vinyldiazomethanes. acs.org Similarly, adamantylglycine-derived rhodium catalysts, such as Rh₂(S-TCPTAD)₄, have been shown to effectively catalyze the cyclopropanation of electron-deficient alkenes with high asymmetric induction. nih.govrsc.org

| Catalyst | Alkene Substrate | Diazo Compound | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Methyl Acrylate | Methyl phenyldiazoacetate | 71 | >20:1 | 84 | nih.gov |

| Rh₂(S-TCPTTL)₄ | Styrene | p-Methoxyphenyl diazoketone | 95 | >95:5 | 98 | acs.org |

| Rh₂(S-DOSP)₄ | cis-2-Butene | Phenyldiazomethane | 80 | meso | N/A | acs.org |

Copper-Catalyzed Asymmetric Cyclopropanation:

Copper complexes bearing chiral ligands, particularly bis(oxazoline) (BOX) ligands, are also widely used for enantioselective cyclopropanation. nih.gov These systems are effective for the reaction of various alkenes with diazo compounds, including diazomalonates and trifluorodiazoethane. nih.govacs.org A notable application is the copper-catalyzed enantioselective synthesis of 2-substituted-3-(trifluoromethyl)cyclopropylboronates from the reaction of trans-alkenyl boronates and trifluorodiazoethane. nih.gov The resulting cyclopropylboronates are versatile synthetic intermediates that can be further functionalized.

| Catalyst System | Alkene Substrate | Diazo Compound | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Cu(I)-tBuBOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | 90 (conversion) | >20:1 | 95 | nih.gov |

| Cu(I)-Bi-side arm BOX | Indene | Dimethyl diazomalonate | 95 | N/A | 95 | acs.org |

| Chiral Cu(I) complex | Styrene | Ethyl diazoacetate | >90 | >90:10 | >90 | capes.gov.br |

Biocatalytic Asymmetric Cyclopropanation:

In recent years, biocatalysis has emerged as a powerful and sustainable alternative for asymmetric synthesis. nih.gov Engineered enzymes, particularly heme proteins like myoglobin (B1173299) and globins, have been repurposed to catalyze abiological carbene transfer reactions with remarkable stereoselectivity. nih.govacs.org These biocatalysts can be optimized through directed evolution to achieve high yields and selectivities for specific target molecules. For example, an engineered truncated globin from Bacillus subtilis was used for the preparative-scale synthesis of a key cyclopropane precursor to the drug ticagrelor, achieving >99% dr and 98% ee. acs.org Other enzymatic approaches, such as using engineered tautomerases, have been developed for the cyclopropanation of α,β-unsaturated aldehydes, affording products with high diastereo- and enantiopurity. nih.govresearchgate.net

| Enzyme | Substrates | Yield (%) | d.r. | ee (%) | Reference |

|---|---|---|---|---|---|

| Engineered Myoglobin | Styrene derivatives, Ethyl diazoacetate | 32-99 | 84-99% de | 76-99 | nih.gov |

| Engineered Tautomerase | Cinnamaldehyde, Diethyl 2-chloromalonate | N/A | >25:1 | 94 | nih.govresearchgate.net |

| Engineered Protoglobin | Unsaturated exocyclic N-heterocycles, Diazo compound | 21->99 | up to >99.5:0.5 | up to >99.5:0.5 | acs.org |

Chemical Reactivity and Transformation Pathways of Cyclopropyl Alcohols

Ring-Opening Reactions of the Strained Cyclopropyl (B3062369) Moiety

The three-membered ring of 3-(1-methylcyclopropyl)propan-1-ol is its most reactive feature. The significant ring strain energizes the C-C bonds, making them susceptible to cleavage under various conditions. This reactivity can be harnessed to generate linear carbon chains with specific functionalization patterns.

Electrophile-Initiated Cleavage Mechanisms

The cyclopropyl group can react with electrophiles, leading to the opening of the strained ring. In the case of cyclopropylcarbinols, this process is often initiated by the activation of the hydroxyl group or direct attack on the ring. The presence of the methyl group on the cyclopropane (B1198618) ring of this compound would influence the regioselectivity of the ring-opening.

Under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation. The subsequent rearrangement can involve the cleavage of the cyclopropane ring to relieve ring strain. For instance, treatment with a Brønsted acid like trifluoroacetic acid could lead to the formation of homoallylic alcohol derivatives. The reaction of cyclopropylmethylstannanes with electrophiles like H⁺ or I₂ results in cyclopropane cleavage, a reaction analogous to the SE' cleavage of allylic stannanes. nih.gov This highlights the propensity of the cyclopropylmethyl system to undergo ring-opening upon electrophilic attack. The stability of the resulting carbocation dictates the outcome of the reaction, with the tertiary carbocation adjacent to the former cyclopropyl ring being a likely intermediate.

Ptaquiloside, a natural product containing a cyclopropyl carbinol system, demonstrates the powerful electrophilic nature that can arise from this motif, leading to its action as a potent alkylating agent. wikipedia.org This inherent reactivity underscores the potential for this compound to participate in similar transformations.

Table 1: Examples of Electrophile-Initiated Ring-Opening Reactions of Cyclopropyl Alcohols

| Electrophile | Substrate Type | Product Type | Reference |

| Brønsted Acid (e.g., TfOH) | 2-(Arylmethylene)cyclopropylcarbinols | Ring-enlarged N-(3-arylmethylidenecyclobutyl)acetamides | researchgate.net |

| Iodine (I₂) | Cyclopropylmethyltrimethylstannanes | Homoallylic iodides | nih.gov |

| Lewis Acids | Methylenecyclopropylcarbinols | 3-Oxa-bicyclo[3.1.0]hexane units | researchgate.net |

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly palladium and rhodium, are effective catalysts for the ring-opening of cyclopropanes. researchgate.net These reactions often proceed through the formation of a metalacyclobutane intermediate, followed by β-carbon elimination to release the ring strain. For this compound, the hydroxyl group can act as a directing group, influencing the regioselectivity of the C-C bond cleavage.

Palladium-catalyzed reactions of alkenyl cyclopropyl carbinols have been shown to proceed with high diastereoselectivity. researchgate.net A tandem Heck-cyclopropane ring-opening reaction has been developed, showcasing the synthetic utility of these transformations. acs.org Similarly, nickel-catalyzed cross-coupling reactions of cyclopropyl ketones with organozinc reagents lead to ring-opened products. nih.govchemrxiv.org Although the substrate is a ketone, the principle of metal-catalyzed C-C bond activation is relevant. The reaction of this compound in the presence of a suitable transition metal catalyst and a coupling partner could lead to a variety of functionalized, linear products.

Table 2: Transition Metals Used in Cyclopropane Ring-Opening Reactions

| Metal Catalyst | Reaction Type | Typical Substrate | Reference |

| Palladium(II) | Heck-Ring Opening | Alkenyl Cyclopropyl Diols | acs.org |

| Rhodium(I) | β-Carbon Elimination | Cyclopropyl Ketones | researchgate.net |

| Nickel(0) | Cross-Coupling | Cyclopropyl Ketones | nih.govchemrxiv.org |

| Copper(I) | Conjugate Addition | Donor-Acceptor Cyclopropanes | scispace.com |

Homoenolate Reactivity and Subsequent Transformations

Cyclopropanols can serve as precursors to homoenolates, which are reactive intermediates useful in organic synthesis. oup.com A homoenolate is a key intermediate that allows for umpolung (polarity inversion) reactivity at the β-carbon relative to the carbonyl group that would be formed upon ring opening. oup.com

The reaction of a cyclopropanol (B106826) with a metal catalyst, such as zinc, can generate a metal homoenolate. ntu.edu.sg This species can then react with various electrophiles. A fascinating extension of this is the concept of an "enolized homoenolate," a bis-nucleophilic species generated through the enolization of a zinc homoenolate. ntu.edu.sgchemrxiv.org This intermediate can then undergo reactions, for example, at the α-position, leading to β-functionalized cyclopropanols with retention of the cyclopropane ring. chemrxiv.orgacs.org While these studies often focus on cyclopropanols that can be oxidized to ketones, the underlying principles of homoenolate generation and reactivity are pertinent to the chemistry of this compound.

Functionalization and Derivatization of the Hydroxyl Group

The primary hydroxyl group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation State Manipulations and Product Diversification

The primary alcohol functionality can be oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the choice of oxidizing agent. chemguide.co.uklibretexts.org

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this transformation. libretexts.org To favor the formation of the aldehyde, an excess of the alcohol can be used, and the aldehyde can be distilled off as it forms to prevent further oxidation. chemguide.co.uk

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media, will oxidize the primary alcohol to a carboxylic acid. libretexts.orgncert.nic.in This reaction is typically performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion. chemguide.co.uklibretexts.org More modern, metal-free oxidation methods have also been developed. acs.org

Table 3: Common Oxidizing Agents for Primary Alcohols

| Reagent | Product | Conditions | Reference |

| Pyridinium chlorochromate (PCC) | Aldehyde | Anhydrous, CH₂Cl₂ | libretexts.org |

| Dess-Martin periodinane (DMP) | Aldehyde | CH₂Cl₂ | libretexts.org |

| Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ | Carboxylic Acid | Heat under reflux | chemguide.co.uklibretexts.org |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Acidic, neutral, or alkaline media | ncert.nic.in |

Esterification, Etherification, and Protecting Group Strategies

The hydroxyl group can be readily converted into esters and ethers, or protected to allow for reactions at other parts of the molecule.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. chemguide.co.ukbritannica.com This reaction is reversible, and conditions are often manipulated to drive it to completion. chemguide.co.uk Alternatively, more reactive carboxylic acid derivatives like acid chlorides or anhydrides can be used to form esters under milder conditions. chemguide.co.ukbyjus.com

Etherification: Ethers can be synthesized from this compound, for example, through the Williamson ether synthesis. britannica.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile in a reaction with an alkyl halide. britannica.com Direct coupling of two different alcohols to form unsymmetrical ethers can also be achieved using transition-metal catalysts. nih.gov

Protecting Group Strategies: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with reactions elsewhere in the molecule. libretexts.org Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are formed by reacting the alcohol with a silyl chloride in the presence of a base. libretexts.orgmasterorganicchemistry.comchemistrysteps.com These groups are stable under many reaction conditions but can be readily removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). chemistrysteps.comharvard.edu Other protecting groups include tetrahydropyranyl (THP) ethers and benzyl (B1604629) (Bn) ethers. chemistrysteps.comuwindsor.ca

Table 4: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Formation Reagent | Cleavage Condition | Reference |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), base | Acid or fluoride source (TBAF) | libretexts.orgmasterorganicchemistry.com |

| tert-Butyldimethylsilyl | TBDMS/TBS | tert-Butyldimethylsilyl chloride (TBDMSCl), base | Acid or fluoride source (TBAF) | uwindsor.ca |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid | masterorganicchemistry.comchemistrysteps.com |

| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | uwindsor.ca |

Intramolecular Rearrangements Involving the Hydroxyl Functionality

Intramolecular rearrangements of cyclopropyl alcohols can be triggered under acidic or thermal conditions, often leading to the formation of larger ring systems or acyclic compounds. The hydroxyl group plays a crucial role in these transformations, typically by acting as a leaving group after protonation or by directing the rearrangement pathway.

For a molecule like this compound, a key potential rearrangement is a pinacol-type rearrangement, especially if the hydroxyl group is positioned on a carbon adjacent to the cyclopropane ring. However, with the hydroxyl group on the propanol (B110389) side chain, rearrangements directly involving the alcohol functionality to expand the cyclopropane ring are less common without prior functionalization.

A more plausible intramolecular reaction involving the hydroxyl group is cyclization to form a cyclic ether. For instance, under acidic conditions, the protonated alcohol could be attacked by the "double-bond character" of the cyclopropane ring, leading to ring-opening and the formation of a substituted tetrahydrofuran. However, a more direct intramolecular etherification is also possible.

Table 1: Plausible Intramolecular Reactions of this compound

| Reaction Type | Conditions | Probable Product(s) | Notes |

| Intramolecular Etherification | Acid catalyst (e.g., H₂SO₄), heat | 2-(1-Methylcyclopropyl)tetrahydrofuran | The hydroxyl group attacks a δ-carbon, which is part of the cyclopropane ring. This is less likely without ring opening. A more direct SN2-type cyclization is unlikely due to the unactivated nature of the carbon chain. |

| Ring-Opening/Cyclization | Strong acid | Substituted cyclopentanol (B49286) derivatives | The protonated hydroxyl group leaves, and the resulting carbocation is stabilized by rearrangement of the cyclopropane ring. |

Research on related systems, such as the solvolysis of cyclopropylcarbinyl systems, has extensively documented the propensity of the cyclopropane ring to participate in the stabilization of adjacent carbocations, leading to a mixture of rearranged products.

Reactions Retaining Cyclopropane Ring Integrity

Despite the inherent strain, it is possible to perform a variety of chemical transformations on the side chain of cyclopropyl alcohols without disrupting the three-membered ring. These reactions are synthetically valuable as they allow for the modification of the molecule while preserving the unique structural and electronic properties of the cyclopropane moiety.

Substitution Reactions on the Propanol Side Chain

The hydroxyl group of this compound can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the terminus of the propanol side chain.

The general scheme for such a substitution would be:

Activation of the hydroxyl group: Conversion to a sulfonate ester (e.g., tosylate, mesylate) or a halide (e.g., using SOCl₂ or PBr₃).

Nucleophilic displacement: Reaction with a suitable nucleophile (e.g., CN⁻, N₃⁻, R₂N⁻).

Table 2: Representative Substitution Reactions on a Propanol Side Chain

| Starting Material Analogue | Reagents | Product | Reaction Type |

| 3-Cyclopropylpropan-1-ol | 1. TsCl, pyridine; 2. NaCN | 4-Cyclopropylbutanenitrile | Tosylation followed by SN2 |

| 3-Cyclopropylpropan-1-ol | PBr₃ | 1-Bromo-3-cyclopropylpropane | Halogenation |

| 1-Bromo-3-cyclopropylpropane | NaN₃ | 1-Azido-3-cyclopropylpropane | SN2 |

These reactions are expected to proceed with high efficiency, provided that steric hindrance from the 1-methylcyclopropyl group does not significantly impede the approach of the nucleophile to the terminal carbon of the propanol chain.

Cross-Coupling Reactions of Derived Species

The derivatives of this compound, such as the corresponding halides or triflates, can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium or nickel, are powerful tools in modern organic synthesis.

For instance, a halide derived from this compound could be coupled with organometallic reagents (e.g., Grignard reagents, organoboranes) in Suzuki, Kumada, or Negishi couplings.

Table 3: Potential Cross-Coupling Reactions

| Substrate Derivative | Coupling Partner | Catalyst System | Product Type |

| 1-Iodo-3-(1-methylcyclopropyl)propane | Arylboronic acid | Pd(PPh₃)₄, base | 1-Aryl-3-(1-methylcyclopropyl)propane |

| 1-Bromo-3-(1-methylcyclopropyl)propane | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | 1-Alkynyl-3-(1-methylcyclopropyl)propane |

| 1-Bromo-3-(1-methylcyclopropyl)propane | Phenylzinc chloride | Pd(dppf)Cl₂ | 1-Phenyl-3-(1-methylcyclopropyl)propane |

The success of these reactions hinges on the careful selection of the catalyst, ligands, and reaction conditions to favor the desired coupling pathway and minimize side reactions, such as β-hydride elimination.

Stereochemical Implications of Reactivity Profiles

The stereochemistry of reactions involving cyclopropyl alcohols is a critical aspect, particularly when chiral centers are present or formed during the reaction. In the case of this compound, the molecule itself is achiral. However, reactions can introduce chirality, and the stereochemical outcome is governed by the reaction mechanism.

For substitution reactions on the propanol side chain that proceed via an SN2 mechanism, if a chiral nucleophile is used or if a chiral center is generated, the reaction will proceed with a predictable stereochemistry (inversion of configuration at the reaction center).

In the context of intramolecular rearrangements, the stereochemical outcome is often dictated by the concerted nature of the bond migrations. For example, the ring-opening of cyclopropylcarbinyl systems is known to proceed with high stereospecificity.

When considering reactions that create a new stereocenter, such as the addition of an organometallic reagent to a ketone derived from the oxidation of this compound, the stereochemical control can be achieved by using chiral reagents or catalysts.

Table 4: Stereochemical Considerations in Reactions of Cyclopropyl Alcohols

| Reaction Type | Stereochemical Outcome | Controlling Factors |

| SN2 Substitution on side chain | Inversion of configuration (if a stereocenter is involved) | Concerted mechanism |

| Ring-opening of cyclopropylcarbinyl systems | Often highly stereospecific | Orbital symmetry control, concerted pathways |

| Addition to a derived carbonyl | Diastereoselective or enantioselective | Steric hindrance, chiral auxiliaries, or catalysts |

Computational and Theoretical Investigations of Cyclopropyl Propanol Systems

Quantum Mechanical Studies on Structure and Electronic Properties

Quantum mechanical calculations provide fundamental insights into the molecular structure, stability, and electronic nature of 3-(1-methylcyclopropyl)propan-1-ol. These computational methods allow for a detailed exploration of conformational preferences, inherent ring strain, and the intriguing electronic characteristics of the cyclopropyl (B3062369) ring.

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds of the propanol (B110389) chain and the orientation of the chain relative to the cyclopropyl ring. While specific computational studies on this compound are not extensively available in the literature, conformational analysis of analogous systems, such as substituted cyclohexanes and cyclopropyl ketones, provides a strong basis for understanding its behavior. lumenlearning.comuwlax.edu

The rotation of the propyl chain relative to the 1-methylcyclopropyl group will be governed by steric and electronic interactions. The most stable conformers are expected to be those that minimize steric hindrance between the methyl group on the cyclopropane (B1198618) ring and the propanol chain. lumenlearning.com Similar to studies on substituted alkanes, gauche and anti conformations will exist for the C-C-C-O dihedral angle of the propanol backbone. chemistrysteps.com The relative energies of these conformers determine their population at a given temperature. A hypothetical potential energy surface for the rotation around the C(ring)-C(propyl) bond would likely show energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. uwlax.edu

To illustrate the principles of conformational analysis, the following table presents hypothetical relative energy values for key conformers of this compound, based on principles derived from related systems.

| Conformer Description | Dihedral Angle (C(ring)-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 (Reference) |

| Gauche | 60° | 0.9 |

| Eclipsed (H/H) | 120° | 3.0 |

| Eclipsed (CH3/H) | 0° | 4.5 |

This interactive table showcases hypothetical relative energies for different conformations of this compound, illustrating the energetic penalties associated with steric and torsional strain.

The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a substantial deviation from the ideal sp³ bond angle of 109.5°. libretexts.org This inherent strain is a key determinant of the molecule's reactivity. Computational methods, particularly those employing homodesmotic reactions, are instrumental in quantifying this strain energy. acs.org For substituted cyclopropanes, the total strain energy is a combination of this inherent ring strain and any additional strain introduced by substituents. acs.org

A study on polysubstituted methylcyclopropanes using homodesmotic reactions determined that the ring strain energy (RSE) of the cyclopropane ring itself is approximately 117.9 ± 0.3 kJ/mol and is largely independent of the number of methyl substituents. acs.org However, steric interactions between substituents can contribute additional strain. acs.org In the case of this compound, the methyl group and the propanol chain will introduce some level of steric strain.

The concept of σ-aromaticity has been proposed to explain some of the unique properties of cyclopropane, suggesting a degree of electronic delocalization within the plane of the ring. libretexts.org This has been supported by computational studies showing a diatropic ring current, a characteristic of aromatic systems. libretexts.org Conversely, there are also studies that question the significance of σ-aromatic stabilization energy in cyclopropane. The presence of substituents, such as the methyl and propanol groups in this compound, would be expected to modulate these electronic effects.

Below is a table summarizing representative strain energies for cyclopropane and related substituted systems, calculated using computational methods.

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

| Cyclopropane | Multiple | ~27.5 |

| Methylcyclopropane | DFT | ~28.0 |

| 1,1-Dimethylcyclopropane | DFT | ~28.5 |

| Bicyclobutane | DFT | 66.5 nih.gov |

This interactive table presents calculated strain energies for cyclopropane and its derivatives, highlighting the energetic cost of the three-membered ring.

Mechanistic Elucidation of Reactions through Computational Chemistry

Computational chemistry is a powerful tool for unraveling the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone. For reactions involving this compound, computational studies can map out reaction pathways, characterize fleeting transition states, and predict the outcomes of chemical transformations.

Reactions involving the cyclopropylmethyl system, such as those that could be undergone by this compound, often proceed through highly reactive cationic intermediates, such as the cyclopropylcarbinyl cation. jst.go.jpnih.gov Computational studies, particularly using Density Functional Theory (DFT), are crucial for characterizing the transition states and intermediates along the reaction coordinate. jst.go.jpnih.gov

For instance, the acid-catalyzed dehydration of this compound would likely proceed via a protonated alcohol, followed by the loss of water to form a primary carbocation. This cation would be expected to rapidly rearrange. Computational modeling can determine the activation barriers for each step, identifying the rate-determining step and the most favorable reaction pathway. jst.go.jp The rearrangement of the cyclopropylcarbinyl cation itself is a classic problem in physical organic chemistry, involving nonclassical carbocation intermediates like the bicyclobutonium ion, and computational studies have been instrumental in understanding these complex potential energy surfaces. nih.gov

The following table provides hypothetical activation energies for key steps in a potential acid-catalyzed rearrangement of this compound, based on data from analogous systems.

| Reaction Step | Computational Method | Hypothetical Activation Energy (kcal/mol) |

| Protonation of Alcohol | DFT | ~5-10 |

| Loss of Water (forming primary carbocation) | DFT | ~20-25 |

| Rearrangement to Cyclobutyl Cation | DFT | <5 |

| Rearrangement to Homoallyl Cation | DFT | <5 |

This interactive table presents hypothetical activation energies for steps in a potential reaction of this compound, illustrating how computational chemistry can map out reaction energetics.

Computational chemistry can predict the regioselectivity and stereoselectivity of reactions with a high degree of accuracy. nih.govacs.org In reactions involving the opening of the cyclopropane ring in this compound, computational models can predict which C-C bond is most likely to break and the stereochemical outcome of the reaction.

For example, in a tandem Heck-ring-opening reaction of cyclopropyl derivatives, DFT studies have shown that the regioselectivity of the ring-opening is controlled by the diastereoselectivity of the initial migratory insertion step. nih.govacs.org The stability of the resulting carbon-palladium bond and steric factors dictate the preferred reaction pathway. nih.govacs.org Similarly, in nucleophilic substitution reactions of chiral cyclopropyl compounds, the stereochemical outcome can be rationalized and predicted by considering the stability of the intermediate cyclopropene (B1174273) and the trajectory of the incoming nucleophile. mdpi.com The directing effect of the hydroxyl group in this compound would also play a crucial role in controlling the stereoselectivity of reactions at the cyclopropyl ring. unl.pt

The table below illustrates how computational methods can be used to predict the product ratios in a hypothetical regioselective ring-opening reaction of a substituted cyclopropylcarbinyl system.

| Product | Computational Method | Predicted Product Ratio (%) |

| Product A (cleavage of C1-C2) | DFT (Transition State Energy) | 85 |

| Product B (cleavage of C1-C3) | DFT (Transition State Energy) | 15 |

This interactive table demonstrates the predictive power of computational chemistry in determining the regioselectivity of a reaction.

Molecular Dynamics and Simulation Studies for Dynamic Processes

The following table provides examples of dynamic properties that can be obtained from MD simulations for a generic alcohol in a water box.

| Property | Simulation Detail | Typical Value |

| Diffusion Coefficient | 298 K, 1 atm | 0.5 - 2.0 x 10⁻⁵ cm²/s |

| Hydrogen Bond Lifetime (solute-water) | 298 K, 1 atm | 1 - 5 ps |

| Rotational Correlation Time (C-O bond) | 298 K, 1 atm | 10 - 50 ps |

This interactive table lists key dynamic properties that can be investigated using molecular dynamics simulations, providing a glimpse into the time-dependent behavior of molecules like this compound in solution.

Applications of Cyclopropyl Alcohols As Building Blocks in Advanced Organic Synthesis

Utilization as Versatile Chiral Synthons in Complex Molecule Construction

Chiral cyclopropyl (B3062369) alcohols are highly sought-after intermediates for the synthesis of complex, biologically active molecules. enamine.netbuchler-gmbh.com The development of asymmetric methods to produce enantiomerically pure cyclopropyl alcohols has been a significant area of research. nih.govacs.org These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclopropanation or subsequent reactions. nih.govmdpi.com

While specific studies on the chiral synthesis of 3-(1-methylcyclopropyl)propan-1-ol are not extensively documented, general methodologies for creating chiral cyclopropyl alcohols can be applied. For instance, asymmetric cyclopropanation of a corresponding homoallylic alcohol could be envisioned using a chiral catalyst. Once obtained in enantiopure form, this compound can serve as a versatile chiral building block. The primary alcohol can be readily converted into other functional groups, such as aldehydes, carboxylic acids, or amines, while the chiral cyclopropyl moiety is carried through the synthesis to impart stereochemical complexity on the final product. nih.govmdpi.com

Role as Precursors for Diverse Cyclopropane-Containing Scaffolds

Cyclopropyl alcohols are key precursors for a wide array of more complex molecules that retain the cyclopropane (B1198618) ring. nih.govresearchgate.net The hydroxyl group of this compound can be transformed to introduce other functionalities, leading to a diverse range of cyclopropane-containing scaffolds.

For example, oxidation of the primary alcohol would yield the corresponding aldehyde, 3-(1-methylcyclopropyl)propanal, a versatile intermediate for olefination or reductive amination reactions. Esterification or etherification of the alcohol can be used to introduce various side chains, potentially modulating the biological activity or physical properties of the resulting molecule. Furthermore, the alcohol can be converted into a leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution reactions. These transformations allow for the incorporation of the 1-methylcyclopropylpropyl moiety into a wide variety of molecular architectures. nih.govresearchgate.net

The following table illustrates potential transformations of this compound to generate diverse scaffolds:

| Starting Material | Reagents and Conditions | Product | Scaffold Type |

| This compound | PCC, CH₂Cl₂ | 3-(1-Methylcyclopropyl)propanal | Aldehyde |

| This compound | Jones Reagent | 3-(1-Methylcyclopropyl)propanoic acid | Carboxylic Acid |

| This compound | 1. TsCl, py; 2. NaN₃ | 1-(3-Azidopropyl)-1-methylcyclopropane | Azide (B81097) |

| This compound | NaH, R-Br | 1-(3-(Alkoxy)propyl)-1-methylcyclopropane | Ether |

Strategies for Stereochemical Transmission and Control in Downstream Synthesis

A key advantage of using chiral cyclopropyl alcohols as building blocks is the ability to transmit the stereochemical information from the starting material to the final product. nih.govorganic-chemistry.org In the case of a chiral, enantiopure form of this compound, the stereocenter at the cyclopropane ring can direct the stereochemical outcome of subsequent reactions.

One common strategy is substrate-controlled diastereoselective reactions, where the existing stereocenter influences the approach of reagents to a newly forming stereocenter. For example, the reduction of a ketone derived from the oxidation of a chiral cyclopropyl alcohol can proceed with high diastereoselectivity due to steric hindrance imposed by the cyclopropyl group. mdpi.com

Another powerful technique is the use of the hydroxyl group to direct reactions. In reactions such as directed epoxidations or cyclopropanations of a nearby double bond, the alcohol can coordinate to the catalyst or reagent, delivering it to one face of the molecule and thereby controlling the stereochemistry of the transformation. acs.orgnih.gov While these examples are general for cyclopropyl alcohols, they represent viable strategies that could be employed in syntheses starting from this compound.

Exploration of New Reaction Pathways and Catalytic Cycles Enabled by Cyclopropyl Alcohols

The unique reactivity of cyclopropyl alcohols has led to the discovery and development of novel reaction pathways and catalytic cycles. mdpi.comencyclopedia.pub The ring strain of the cyclopropane can be released in a controlled manner to drive reactions that would otherwise be thermodynamically unfavorable. pitt.eduresearchgate.net

One area of exploration is the use of cyclopropyl alcohols in cascade reactions, where multiple bond-forming events occur in a single pot. For instance, the acid-catalyzed ring-opening of a cyclopropyl carbinol can generate a homoallylic cation, which can then be trapped by a nucleophile to form a more complex product. acs.orguq.edu.au A study on terminal cyclopropylsilyl alcohols demonstrated their use in Prins cyclization to create polysubstituted tetrahydropyrans with high stereocontrol. acs.org

Analytical and Spectroscopic Methods for Structural Elucidation of Cyclopropyl Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For 3-(1-Methylcyclopropyl)propan-1-ol, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbon bearing the hydroxyl group (-CH₂OH) would be expected to resonate at a downfield region (typically δ 3.4-4.0 ppm) due to the deshielding effect of the electronegative oxygen atom. purdue.edu The protons of the methylene (B1212753) group adjacent to the cyclopropyl (B3062369) ring (-CH₂-cyclopropyl) would appear at a slightly more upfield position. The methyl group protons (-CH₃) attached to the cyclopropyl ring would likely produce a singlet in the range of δ 1.0-1.5 ppm. The protons on the cyclopropyl ring itself are known to resonate at unusually high field (upfield), typically between δ 0.2 and 0.8 ppm, a characteristic feature of these strained ring systems. The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift can vary depending on concentration and solvent. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. docbrown.info In this compound, one would expect to observe distinct signals for each of the seven carbon atoms. The carbon attached to the hydroxyl group (C1) would be found in the δ 60-65 ppm region. docbrown.info The carbons of the propyl chain (C2 and C3) would have chemical shifts intermediate between C1 and the cyclopropyl carbons. The quaternary carbon of the cyclopropyl ring (C-1 of the cyclopropyl group) would be shifted downfield relative to the other cyclopropyl carbons due to the methyl substituent. The methylene carbons of the cyclopropyl ring would exhibit characteristic upfield shifts, often below 20 ppm, with the carbon bearing the propyl chain being slightly more deshielded than the other. The methyl carbon would resonate in the typical aliphatic region (δ 10-20 ppm). Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, further confirming the structure. miamioh.edu

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (-CH₂OH) | 3.5 - 3.7 | 62 - 65 |

| H-2 (-CH₂-) | 1.5 - 1.7 | 30 - 35 |

| H-3 (-CH₂-) | 1.3 - 1.5 | 35 - 40 |

| Cyclopropyl H (CH₂) | 0.3 - 0.6 | 10 - 15 |

| Methyl H (-CH₃) | 1.0 - 1.2 | 15 - 20 |

| Quaternary C (C-cyclopropyl) | - | 18 - 22 |

| Hydroxyl H (-OH) | Variable (e.g., 1.5 - 3.0) | - |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound (C₇H₁₄O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.19 g/mol ).

The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for primary alcohols include the loss of a water molecule ([M-18]⁺) and alpha-cleavage. The base peak in the mass spectrum of primary alcohols is often due to the cleavage of the C-C bond adjacent to the oxygen atom, resulting in a [CH₂OH]⁺ fragment at m/z 31. docbrown.info Another significant fragmentation for this compound could involve the opening of the cyclopropane (B1198618) ring, leading to a variety of characteristic daughter ions. The presence of the methylcyclopropyl group would likely result in fragments corresponding to the loss of a methyl group ([M-15]⁺) or the entire methylcyclopropyl moiety.

Expected Fragmentation Pattern for this compound

| m/z Value | Possible Fragment | Significance |

| 114 | [C₇H₁₄O]⁺ | Molecular Ion |

| 99 | [C₆H₁₁O]⁺ | Loss of methyl group (-CH₃) |

| 96 | [C₇H₁₂]⁺ | Loss of water (-H₂O) |

| 83 | [C₅H₇O]⁺ | Cleavage of the propyl chain |

| 69 | [C₅H₉]⁺ | Methylcyclopropyl cation |

| 55 | [C₄H₇]⁺ | Cyclobutyl cation (from rearrangement) |

| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic of primary alcohols |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the hydroxyl (-OH) and alkyl (C-H) groups.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad, strong) | O-H stretch | Alcohol (-OH) |

| 3050-3100 (weak to medium) | C-H stretch | Cyclopropane |

| 2850-3000 (strong) | C-H stretch | Alkyl (CH₂, CH₃) |

| 1450-1470 (medium) | C-H bend | Alkyl (CH₂, CH₃) |

| 1050-1150 (strong) | C-O stretch | Primary Alcohol |

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule (the carbon of the cyclopropane ring bearing the methyl group and the propyl chain is a stereocenter), it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers to determine the enantiomeric excess (ee) of a sample.

This separation is achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. chemicalbook.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including alcohols. The choice of the mobile phase and other chromatographic conditions is crucial for achieving optimal separation. Derivatization of the alcohol to an ester or urethane (B1682113) can sometimes enhance the separation efficiency on certain chiral columns.

X-ray Crystallography for Definitive Absolute Configuration (Applied to Suitable Derivatives)

While NMR, MS, and IR spectroscopy can elucidate the connectivity and relative stereochemistry of a molecule, X-ray crystallography provides the definitive and unambiguous determination of the absolute configuration of a chiral molecule. docbrown.info This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern.

For a liquid compound like this compound, it is necessary to first prepare a suitable crystalline derivative. This can be achieved by reacting the alcohol with a chiral or heavy-atom-containing reagent to form a solid ester, urethane, or other derivative. The resulting crystal must be of sufficient quality for X-ray diffraction analysis. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms and thus its absolute stereochemistry (i.e., whether it is the (R) or (S) enantiomer). This method is considered the "gold standard" for absolute configuration assignment.

Q & A

Q. Key Conditions :

- Temperature control (0–25°C) to prevent ring-opening of the cyclopropane.

- Solvent choice (e.g., acetonitrile or THF) to stabilize intermediates .

- Catalytic use of acids/bases to enhance reaction efficiency.

Table 1 : Synthesis Methods Comparison

| Method | Yield (%) | Purity (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Cyclopropanation | 65–75 | 95 | Formalin, Grignard reagent, 0°C | |

| Reductive Amination | 50–60 | 90 | NaBH₄, THF, RT |

Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Basic Research Question

Critical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Cyclopropyl protons appear as multiplet signals at δ 0.5–1.2 ppm. The hydroxyl proton (OH) shows broad singlet ~δ 1.5–2.0 ppm .

- ¹³C NMR : Cyclopropyl carbons resonate at δ 10–20 ppm, while the alcohol-bearing carbon appears at δ 60–70 ppm .

- IR Spectroscopy : Strong O-H stretch at 3200–3600 cm⁻¹ and C-O stretch at 1050–1150 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 128.2 (calculated for C₇H₁₂O) .

Advanced Application : High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve stereochemical ambiguities in cyclopropane derivatives .

How do steric effects from the methylcyclopropyl group influence the compound’s reactivity in substitution and oxidation reactions?

Advanced Research Question

The methylcyclopropyl group introduces significant steric hindrance, altering reaction pathways:

- Substitution Reactions : Bulky groups slow SN2 mechanisms but favor SN1 pathways in polar solvents. For example, halogenation requires acidic conditions (H₂SO₄, HX) to protonate the hydroxyl group and stabilize carbocation intermediates .

- Oxidation : Selective oxidation to ketones (e.g., using CrO₃) is challenging due to steric shielding of the β-carbon. Alternative methods like Swern oxidation (oxalyl chloride, DMSO) may improve yields .

Table 2 : Reactivity Comparison with Analogues

| Compound | Oxidation Yield (%) | Substitution Rate (k, s⁻¹) |

|---|---|---|

| This compound | 30–40 | 1.2 × 10⁻³ |

| 3-Phenylpropan-1-ol | 70–80 | 5.6 × 10⁻³ |

What strategies resolve contradictions in reported physicochemical data (e.g., melting point, solubility) across studies?

Advanced Research Question

Discrepancies often arise from:

- Purity Variations : Impurities (e.g., unreacted cyclopropane precursors) lower melting points. Recrystallization in ethanol/water mixtures improves purity .

- Solubility Measurements : Conflicting solubility data in water vs. DMSO can be reconciled using standardized shake-flask methods with HPLC quantification .

- Analytical Techniques : Discrepant boiling points may stem from differential scanning calorimetry (DSC) vs. distillation methods. Cross-validation with GC-MS is recommended .

Example : A study reported a melting point of 85–87°C for 95% pure samples, while lower purity (90%) samples melted at 78–80°C .

How can computational chemistry predict enantioselectivity in chiral derivatives of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations and molecular docking predict:

- Enantiomeric Excess (ee) : Transition state modeling (e.g., B3LYP/6-31G*) identifies energy barriers favoring (R)- or (S)-enantiomers during asymmetric synthesis .

- Biological Interactions : Docking studies (AutoDock Vina) reveal the (R)-enantiomer’s higher affinity for enzymes like alcohol dehydrogenases (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for (S)) .

Table 3 : Computational Predictions vs. Experimental Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ΔG (Binding, R-enantiomer) | −8.2 kcal/mol | −7.9 ± 0.3 kcal/mol |

| ee (%) | 92 | 88–90 |

What are the challenges in designing kinetic studies for cyclopropane ring-opening reactions involving this compound?

Advanced Research Question

Key challenges include:

- Reaction Monitoring : Rapid ring-opening under acidic conditions requires stopped-flow UV-Vis or real-time NMR to capture intermediates .

- Byproduct Formation : Competing pathways (e.g., radical vs. ionic mechanisms) complicate rate calculations. Isotopic labeling (²H/¹³C) helps track specific bonds .

Case Study : A kinetic study using ¹H NMR at 500 MHz revealed a two-step mechanism with a carbocation intermediate (t₁/₂ = 12 s at pH 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.